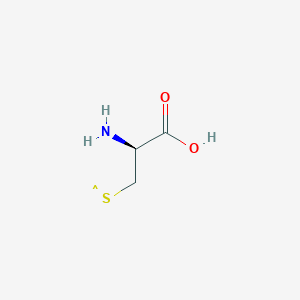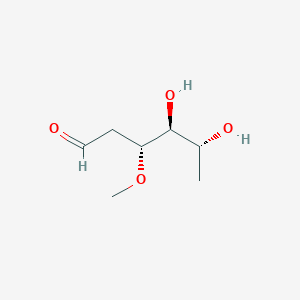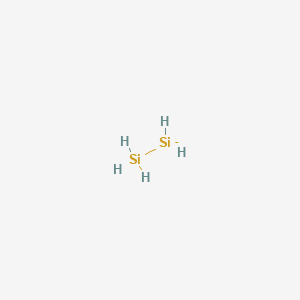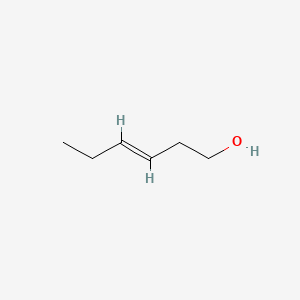
trans-3-Hexen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
trans-3-Hexen-1-ol, also known as leaf alcohol, is an organic compound with the molecular formula C6H12O. It is a colorless liquid with a strong, fresh, grassy odor, reminiscent of freshly cut grass. This compound is a type of unsaturated alcohol and is commonly found in nature, particularly in green plants. It plays a significant role in the aroma profile of many fruits and vegetables and is widely used in the flavor and fragrance industry .
準備方法
Synthetic Routes and Reaction Conditions: trans-3-Hexen-1-ol can be synthesized through several methods. One common method involves the reduction of trans-3-hexenal using sodium borohydride (NaBH4) as a reducing agent. The reaction typically occurs in an alcohol solvent such as methanol or ethanol at room temperature. Another method involves the hydroboration-oxidation of 1-hexene, where the hydroboration step uses diborane (B2H6) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base like sodium hydroxide (NaOH) .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of trans-3-hexenyl acetate. This process involves the use of an acid or base catalyst to facilitate the hydrolysis reaction, resulting in the formation of this compound and acetic acid .
化学反応の分析
Types of Reactions: trans-3-Hexen-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to trans-3-hexenal using mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to hexanol using strong reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups, such as halides, using reagents like thionyl chloride (SOCl2).
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC) in dichloromethane (CH2Cl2).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) in the presence of a base like pyridine.
Major Products Formed:
Oxidation: trans-3-Hexenal.
Reduction: Hexanol.
Substitution: trans-3-Hexenyl chloride.
科学的研究の応用
trans-3-Hexen-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its role in plant-insect interactions, particularly as a volatile organic compound (VOC) that attracts or repels insects.
Medicine: Research has explored its potential therapeutic effects, including its antimicrobial and anti-inflammatory properties.
Industry: this compound is extensively used in the flavor and fragrance industry to impart a fresh, green note to products such as perfumes, air fresheners, and food flavorings
作用機序
The mechanism of action of trans-3-Hexen-1-ol involves its interaction with olfactory receptors in insects and mammals. In insects, it stimulates the antennae, leading to behavioral responses such as attraction or repulsion. The compound binds to specific olfactory receptor neurons, triggering a signal transduction pathway that results in the perception of its characteristic odor. In plants, this compound is involved in defense mechanisms, where it acts as a signaling molecule to activate defense responses against herbivores .
類似化合物との比較
cis-3-Hexen-1-ol: Similar in structure but differs in the configuration of the double bond. It has a similar fresh, green odor but is less stable than trans-3-Hexen-1-ol.
trans-2-Hexen-1-ol: Another isomer with the double bond at a different position. It also has a green odor but is used less frequently in the fragrance industry.
cis-2-Hexen-1-ol: Similar to trans-2-Hexen-1-ol but with a different double bond configuration. .
Uniqueness of this compound: this compound is unique due to its stability and strong, fresh odor, making it highly valuable in the flavor and fragrance industry. Its role as a signaling molecule in plant defense and its effectiveness in attracting or repelling insects further highlight its distinct properties compared to similar compounds .
特性
CAS番号 |
544-12-7 |
|---|---|
分子式 |
C6H12O |
分子量 |
100.16 g/mol |
IUPAC名 |
hex-3-en-1-ol |
InChI |
InChI=1S/C6H12O/c1-2-3-4-5-6-7/h3-4,7H,2,5-6H2,1H3 |
InChIキー |
UFLHIIWVXFIJGU-UHFFFAOYSA-N |
SMILES |
CCC=CCCO |
異性体SMILES |
CC/C=C\CCO |
正規SMILES |
CCC=CCCO |
沸点 |
156-157 °C Boiling point: 55-56 °C at 9 mm Hg 156.50 °C. @ 760.00 mm Hg |
Color/Form |
Colorless liquid |
密度 |
0.846 at 22/15 °C 0.846-0.850 |
引火点 |
Flash Point: 130 °F/ 54 °C/closed cup/ |
Key on ui other cas no. |
928-97-2 544-12-7 |
物理的記述 |
Liquid colourless liquid with a powerful, grassy-green odou |
ピクトグラム |
Flammable; Irritant |
溶解性 |
Very soluble in ethanol and ether Soluble in alcohol, propylene glycol, fixed oils soluble in alcohol, propylene glycol and most fixed oils |
同義語 |
3-hexen-1-ol 3-hexen-1-ol, (E)-isomer 3-hexen-1-ol, (Z)-isomer cis-3-hexen-1-ol cis-3-hexenol |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


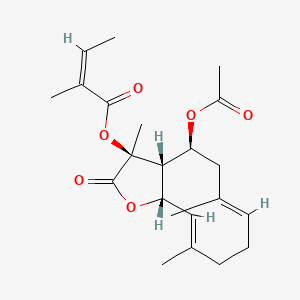

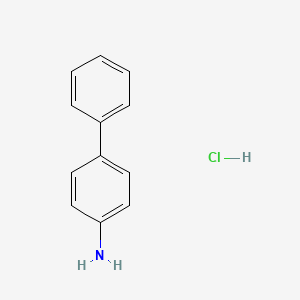
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-5-cyclopropyl-3-isoxazolecarboxamide](/img/structure/B1233465.png)
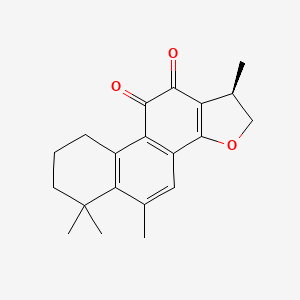
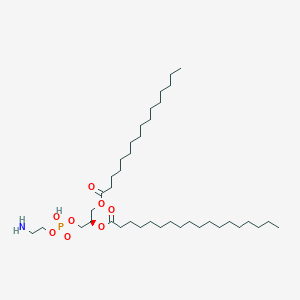
![(1R,4R,6R,7R,17R)-4-[(1R)-1-chloroethyl]-4,7-dihydroxy-6,7-dimethyl-2,9-dioxa-14-azatricyclo[9.5.1.014,17]heptadec-11-ene-3,8-dione](/img/structure/B1233471.png)
![[(1R,4S,5bR,11aS,13S,13aS,13bS)-1-acetyloxy-13-hydroxy-5b,8,8,11a,13a-pentamethyl-1,4,5,5a,6,7,7a,9,10,11,11b,12,13,13b-tetradecahydrophenanthro[2,1-e][2]benzofuran-4-yl] acetate](/img/structure/B1233474.png)
